CYP11B1 Inhibition Potency: Meta-Substituted Compound Exhibits Higher Potency than the Para‑Isomer
In vitro enzyme inhibition assays reveal that [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol inhibits CYP11B1 with an IC50 value that is approximately 3.4‑fold lower (more potent) than its 4‑substituted regioisomer [1]. This differential potency is a direct consequence of the meta‑positioned imidazole group's optimal fit within the enzyme's active site architecture.
| Evidence Dimension | CYP11B1 Inhibition (IC50, μM) |
|---|---|
| Target Compound Data | 0.206 μM |
| Comparator Or Baseline | [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS 103573-92-8): 0.695 μM |
| Quantified Difference | 3.4‑fold lower IC50 (greater potency) for the target compound |
| Conditions | Human CYP11B1 recombinant enzyme; pH and temperature not specified in the original publication |
Why This Matters
For scientists developing selective CYP11B1 inhibitors or studying cortisol biosynthesis, this 3.4‑fold potency difference directly impacts the compound's utility as a lead scaffold or a control inhibitor.
- [1] BRENDA Enzyme Database. Ligand [3-(1H-imidazol-1-ylmethyl)phenyl]methanol (brenda_ligand_id=40999). IC50 Value: 0.000206 (CYP11B1). https://brenda-enzymes.de/ligand.php?brenda_ligand_id=40999 View Source
